molecular formula C53H100O6 B142765 1,3-Dipalmitoyl-2-oleoylglycerol CAS No. 2190-25-2

1,3-Dipalmitoyl-2-oleoylglycerol

Cat. No. B142765
CAS RN: 2190-25-2
M. Wt: 833.4 g/mol
InChI Key: FDCOHGHEADZEGF-QPLCGJKRSA-N
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Description

1,3-Dipalmitoyl-2-oleoylglycerol (OPO) is a structured triglyceride of significant interest due to its applications in infant nutrition. It is synthesized through a two-step enzymatic process involving lipases that are regiospecific to the sn1,3 positions of glycerol. The synthesis begins with the alcoholysis of tripalmitin to yield 2-monopalmitin, which is then esterified with oleic acid to form OPO. The process emphasizes the use of food-grade solvents and aims for a solvent-free system for the esterification step .

Synthesis Analysis

The synthesis of OPO is achieved with high yields and purity, utilizing sn1,3-regiospecific lipases. The enzymes from Rhizomucor miehei and Rhizopus delemar have been found to be particularly effective when immobilized on EP 100 and equilibrated to a water activity of 0.43. This enzymatic approach allows for the selective positioning of fatty acids on the glycerol backbone, which is crucial for the desired physical and nutritional properties of OPO .

Molecular Structure Analysis

The molecular structure of triacylglycerols (TAGs) like OPO is complex and can exist in various polymorphic forms. For instance, the beta' polymorph of a related TAG, 1,2-dipalmitoyl-3-myristoyl-sn-glycerol (PPM), has been resolved at the atomic level, revealing intricate details about the glycerol conformations and fatty acid orientations within the crystal lattice . These structural insights are essential for understanding the physical properties of TAGs and their behavior in food products.

Chemical Reactions Analysis

The chemical behavior of TAGs, including OPO, involves polymorphic transitions that can be influenced by factors such as temperature and the rate of cooling or heating. For example, 1,3-dipalmitoyl-2-oleoyl glycerol (POP) can crystallize into seven polymorphic forms, with the stability and occurrence of these forms being dependent on the thermal history of the sample . The study of these transitions is vital for controlling the texture and stability of fat-containing food products.

Physical and Chemical Properties Analysis

The physical and chemical properties of TAGs are closely related to their molecular and crystal structures. The surface properties of TAGs, such as 1,2-dipalmitoyl-3-acyl-sn-glycerols, have been studied through pressure-area isotherms and surface melting temperatures, providing insights into their behavior at interfaces, which is relevant for emulsion-based food products . Additionally, the solid-liquid phase equilibrium and phase behaviors of binary mixtures containing OPO have been investigated, revealing eutectic and solid solution phase equilibria, which are important for understanding the melting and crystallization processes in complex fat systems .

Scientific Research Applications

Phase Behavior Analysis

1,3-Dipalmitoyl-2-oleoylglycerol (POP) has been extensively studied for its phase behavior. Minato et al. (1996) explored the phase behavior of POP in binary mixtures using X-ray diffraction and differential scanning calorimetry. They observed immiscible phases in metastable and most stable forms, revealing the monotectic nature of α as a kinetic phase behavior. This study provides valuable insights into the phase transitions and stability of POP mixtures (Minato et al., 1996).

Oxidation Product Analysis

POP undergoes oxidation leading to the formation of various products. Giuffrida et al. (2004) characterized hydroperoxy- and epoxy-triacylglycerols, including regio-isomers, formed by oxidation of POP. This research is crucial for understanding the chemical changes POP undergoes during oxidation (Giuffrida et al., 2004).

Nutritional Applications

Schmid et al. (1999) focused on the synthesis of 1,3-oleoyl-2-palmitoylglycerol (OPO) from POP, highlighting its importance in infant nutrition. They used sn1,3-regiospecific lipases in a two-step process for the high-yield synthesis of OPO, underlining POP's role in creating nutritionally valuable triglycerides (Schmid et al., 1999).

Physicochemical and Digestion Properties

The study by Chang and Lee (2021) compared physicochemical and in vitro digestion properties of various lipids, including POP. They found that the content and position of palmitic acid in POP significantly affect its physicochemical properties and digestibility (Chang & Lee, 2021).

Neuroprotective Effects

Lee et al. (2022) investigated the neuroprotective effects of POP derived from rice bran oil. They found that POP administration significantly reduced neurobehavioral deficits and brain damage in a rat model of cerebral ischemia-reperfusion injury, suggesting its potential therapeutic application (Lee et al., 2022).

Safety And Hazards

When handling 1,3-Dipalmitoyl-2-oleoylglycerol, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised .

properties

IUPAC Name

1,3-di(hexadecanoyloxy)propan-2-yl (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H100O6/c1-4-7-10-13-16-19-22-25-26-29-32-35-38-41-44-47-53(56)59-50(48-57-51(54)45-42-39-36-33-30-27-23-20-17-14-11-8-5-2)49-58-52(55)46-43-40-37-34-31-28-24-21-18-15-12-9-6-3/h25-26,50H,4-24,27-49H2,1-3H3/b26-25-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDCOHGHEADZEGF-QPLCGJKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H100O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

833.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name TG(16:0/18:1(9Z)/16:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0044109
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

1,3-Dipalmitoyl-2-oleoylglycerol

CAS RN

2190-25-2
Record name 1,3-Dipalmitoyl-2-oleoylglycerol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2190-25-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dipalmito-2-olein
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002190252
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-DIPALMITO-2-OLEIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1H3NGP56NB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
399
Citations
A Minato, S Ueno, J Yano, K Smith, H Seto… - Journal of the American …, 1997 - Springer
Thermodynamic and polymorphic behavior of POP (sn-1,3-dipalmitoyl-2-oleoylglycerol) and OPO (sn-1,3-dioleoyl-2-palmitoylglycerol) binary mixtures was examined using differential …
Number of citations: 91 link.springer.com
HK Lee, JY Jang, HS Yoo, YH Seong - Nutrients, 2022 - mdpi.com
1,3-Dipalmitoyl-2-oleoylglycerol (POP) is a triacylglyceride found in oils from various natural sources, including palm kernels, sunflower seeds, and rice bran. In the current study, the …
Number of citations: 3 www.mdpi.com
KW Smith, FW Cain, G Talbot - European Journal of Lipid …, 2005 - Wiley Online Library
Crystallisation from acetone of 1,3‐dipalmitoyl‐2‐oleoylglycerol (POP), tripalmitoylglycerol (PPP) and their mixtures has been studied at a range of cooling rates, determining the …
Number of citations: 35 onlinelibrary.wiley.com
KW Smith, FW Cain, G Talbot - Journal of agricultural and food …, 2005 - ACS Publications
The crystallization of fats has been extensively studied because of its importance in the processing of food and food ingredients. Differential scanning calorimetry (DSC) is widely used …
Number of citations: 29 pubs.acs.org
K Sangwal, KW Smith - Crystal growth & design, 2010 - ACS Publications
The extensive experimental data reported by Smith et al. (Eur. J. Lipid Sci. Technol. 2005, 107, 583−593) on the metastable zone width of 1,3-dipalmitoyl-2-oleoylglycerol, (POP) …
Number of citations: 11 pubs.acs.org
ML Chen, SR Vali, JY Lin, YH Ju - Journal of the American Oil Chemists' …, 2004 - Springer
Human milk fat contains 20–25% palmitic acid (16∶0) and 30–35% oleic acid (18∶1). More than 60% of the plamitic acid occurs at the sn-2 position of the glycerol backbone. Palm oil …
Number of citations: 60 link.springer.com
L Zhang, S Ueno, S Miura, K Sato - Journal of the American Oil Chemists' …, 2007 - Springer
3-Dipalmitoyl-2-oleoyl-sn-glycerol (POP) and 1,2-dioleoyl-3-palmitoyl-rac-glycerol (OOP) are two major molecular species that account for roughly half of the total triacylglycerols in …
Number of citations: 60 link.springer.com
S Liu, X Dong, F Wei, X Wang, X Lv, J Zhong… - Ultrasonics …, 2015 - Elsevier
Production of structured lipid 1,3-dioleoyl-2-palmitoylglycerol (OPO), from tripalmitin (PPP) and oleic acid (OA) using lipases and ultrasonic pretreatment was conducted. Factors …
Number of citations: 57 www.sciencedirect.com
E Ikeda, S Ueno, R Miyamoto… - The Journal of Physical …, 2010 - ACS Publications
The phase behavior of a binary mixture of triacylglycerol (TAG), POP (1,3-dipalmitoyl-2-oleoyl-sn-glycerol), and OPO (1,3-dioleoyl-2-palmitoyl-sn-glycerol) in an organic solvent, n-…
Number of citations: 39 pubs.acs.org
E Ikeda-Naito, H Hondoh, S Ueno, K Sato - Journal of the American Oil …, 2014 - Springer
We examined the mixing phase behavior of 1,3-dipalmitoyl-2-oleoyl-sn-glycerol (POP) and 1,2-dipalmitoyl-3-oleoyl-rac-glycerol (PPO) in organic solutions containing n-dodecane (C 12 …
Number of citations: 13 link.springer.com

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